molecular formula C13H16N2S B8816587 2-(Piperidin-4-ylmethyl)benzo[d]thiazole CAS No. 1158268-56-4

2-(Piperidin-4-ylmethyl)benzo[d]thiazole

Cat. No.: B8816587
CAS No.: 1158268-56-4
M. Wt: 232.35 g/mol
InChI Key: DCZMOHZDTFYOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-ylmethyl)benzo[d]thiazole is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

2-(Piperidin-4-ylmethyl)benzo[d]thiazole has been explored for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Properties : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. It has shown effectiveness in reducing inflammation in various animal models .
  • Antimicrobial Activity : The compound exhibits promising antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies have demonstrated its efficacy against several pathogenic bacteria and fungi .
  • Anticancer Potential : Investigations into the anticancer properties of this compound have revealed its ability to induce apoptosis in cancer cells. It has been shown to inhibit tumor growth in vitro and in vivo models .

Biological Research

In biological research, this compound is utilized for:

  • Enzyme Inhibition Studies : It serves as a valuable tool for studying enzyme kinetics and mechanisms of action. Its ability to modulate specific receptors makes it an important candidate for drug development targeting various diseases .
  • Neuroscience Applications : The compound is being investigated for its potential effects on neurological disorders, including its role as a neuroprotective agent .

Material Science

This compound is also explored in material science for:

  • Development of Novel Materials : Researchers are investigating its use in synthesizing materials with unique electronic properties, which could be useful in sensor technology and electronic devices .

Agricultural Chemistry

The compound has applications in agricultural chemistry, particularly in:

  • Agrochemical Formulations : It is being studied for its potential to enhance crop protection and growth, contributing to sustainable agricultural practices .

Diagnostic Tools

Research is ongoing into using this compound as a component in developing diagnostic agents that improve imaging techniques in medical applications .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a mouse model of inflammation induced by xylene. The compound significantly reduced ear edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that this compound exhibited activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action was linked to disrupting bacterial cell wall synthesis .

Case Study 3: Anticancer Activity

In cancer research, this compound was tested against several cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis through caspase activation pathways, suggesting its potential as an anticancer therapeutic .

Properties

CAS No.

1158268-56-4

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)-1,3-benzothiazole

InChI

InChI=1S/C13H16N2S/c1-2-4-12-11(3-1)15-13(16-12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2

InChI Key

DCZMOHZDTFYOOY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NC3=CC=CC=C3S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 300 mg of 1-ethoxycarbonyl-4-((benzothiazol-2-yl)methyl)piperidine (from EXAMPLE 163, Step E) in 5 mL of EtOH and 5 mL of KOH (50 wt. % solution) was refluxed for 18 h. The reaction mixture was partitioned between H2O and EtOAc. Aqueous phase was extracted with EtOAc (3×). The combined organic phases were washed with sat'd NaCl and dried over anhydrous MgSO4. Concentration afforded 180 mg of the title compound as a brown solid.
Name
1-ethoxycarbonyl-4-((benzothiazol-2-yl)methyl)piperidine
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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